Ethyl (2S)-2-(acetyloxy)propanoate
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Overview
Description
Ethyl (2S)-2-(acetyloxy)propanoate is an organic compound classified as an ester Esters are known for their pleasant fragrances and are commonly found in natural fragrances and synthetic flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2S)-2-(acetyloxy)propanoate can be synthesized through a Fischer esterification reaction. This involves reacting lactic acid with acetic acid in the presence of an acid catalyst, such as sulfuric acid, to produce the ester. The reaction is typically carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale production of this ester for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-(acetyloxy)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to lactic acid and acetic acid in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, resulting in a different ester.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).
Transesterification: Alcohol (e.g., methanol), acid or base catalyst.
Reduction: Lithium aluminum hydride, dry ether solvent.
Major Products Formed
Hydrolysis: Lactic acid and acetic acid.
Transesterification: Different esters depending on the alcohol used.
Reduction: Ethyl (2S)-2-hydroxypropanoate.
Scientific Research Applications
Ethyl (2S)-2-(acetyloxy)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Studied for its potential role in metabolic pathways and as a model compound for ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for lactic acid.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl (2S)-2-(acetyloxy)propanoate involves its hydrolysis to lactic acid and acetic acid. Lactic acid can enter metabolic pathways, such as glycolysis, where it is converted to pyruvate and further metabolized to produce energy. The ester itself may also interact with enzymes that catalyze ester hydrolysis, facilitating its breakdown into the constituent acids.
Comparison with Similar Compounds
Ethyl (2S)-2-(acetyloxy)propanoate can be compared with other esters, such as:
Ethyl acetate: Commonly used as a solvent in nail polish removers and paints.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Propyl (2S)-2-(acetyloxy)propanoate: Similar structure but with a propyl group instead of an ethyl group.
Properties
CAS No. |
20918-91-6 |
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Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
ethyl (2S)-2-acetyloxypropanoate |
InChI |
InChI=1S/C7H12O4/c1-4-10-7(9)5(2)11-6(3)8/h5H,4H2,1-3H3/t5-/m0/s1 |
InChI Key |
BCHOKJRLDTXCSF-YFKPBYRVSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C)OC(=O)C |
Canonical SMILES |
CCOC(=O)C(C)OC(=O)C |
Origin of Product |
United States |
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